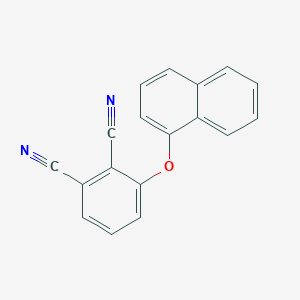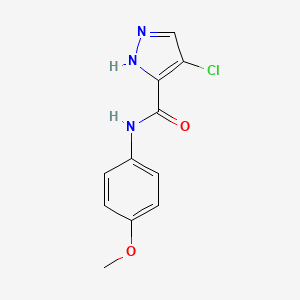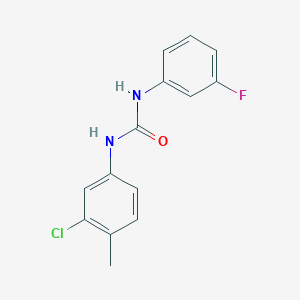![molecular formula C9H15N5OS B10888835 N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10888835.png)
N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide typically involves the reaction of 4-methyl-1H-pyrazole with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is essential to achieve high yields and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are often employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15N5OS |
|---|---|
Molecular Weight |
241.32 g/mol |
IUPAC Name |
1-ethyl-3-[[2-(4-methylpyrazol-1-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C9H15N5OS/c1-3-10-9(16)13-12-8(15)6-14-5-7(2)4-11-14/h4-5H,3,6H2,1-2H3,(H,12,15)(H2,10,13,16) |
InChI Key |
AZRHNHULQBWSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CN1C=C(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B10888753.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10888757.png)
![1-[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10888760.png)


![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10888768.png)
![7-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10888771.png)
![1-(2-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10888776.png)
![5-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10888777.png)

![Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10888786.png)
![5-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10888794.png)


